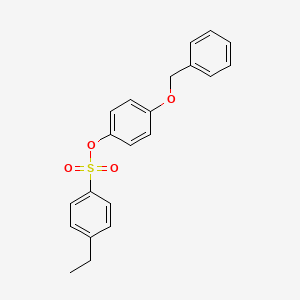

4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate

Description

Properties

IUPAC Name |

(4-phenylmethoxyphenyl) 4-ethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4S/c1-2-17-8-14-21(15-9-17)26(22,23)25-20-12-10-19(11-13-20)24-16-18-6-4-3-5-7-18/h3-15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGBBNQFXJQXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones.

Reduction Reactions: The sulfonate group can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of substituted benzyloxy derivatives.

Oxidation: Formation of quinones and related compounds.

Reduction: Formation of reduced sulfonate derivatives.

Scientific Research Applications

Biological Activities

Recent studies have indicated that compounds similar to 4-(benzyloxy)phenyl 4-ethylbenzenesulfonate exhibit various biological activities, including:

- Anticancer Activity : Research has shown that derivatives of benzenesulfonates can inhibit carbonic anhydrase IX, which is overexpressed in several types of cancer. This inhibition leads to apoptosis in cancer cell lines, such as MDA-MB-231, indicating potential for therapeutic applications in oncology .

- Antimicrobial Properties : Some studies suggest that benzenesulfonamide derivatives can interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria, showcasing their potential as antimicrobial agents .

Case Study 1: Anticancer Mechanism

A study focused on benzenesulfonamide derivatives demonstrated significant enzyme inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. These compounds induced apoptosis in breast cancer cell lines, highlighting their potential as anticancer agents .

| Compound | IC50 (nM) | Cancer Cell Line | Effect |

|---|---|---|---|

| Compound A | 10.93 | MDA-MB-231 | Induces apoptosis |

| Compound B | 25.06 | MDA-MB-231 | Induces apoptosis |

Case Study 2: Antimicrobial Activity

In another investigation, certain benzenesulfonamide derivatives exhibited notable antibacterial and anti-biofilm activities against common pathogens. The ability to inhibit bacterial growth through carbonic anhydrase inhibition presents a novel approach to treating bacterial infections .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 5 µg/mL |

| Compound D | S. aureus | 10 µg/mL |

Potential Therapeutic Applications

The diverse biological activities of 4-(benzyloxy)phenyl 4-ethylbenzenesulfonate suggest several therapeutic applications:

- Cancer Treatment : Due to its ability to induce apoptosis in cancerous cells and inhibit specific enzymes associated with tumor growth.

- Antimicrobial Therapy : As a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the sulfonate group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 4-(Benzyloxy)phenyl 4-methylbenzenesulfonate

- 4-(Benzyloxy)phenyl 4-chlorobenzenesulfonate

- 4-(Benzyloxy)phenyl 4-nitrobenzenesulfonate

Uniqueness

4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate is unique due to the presence of the ethyl group on the benzenesulfonate moiety, which can influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C17H18O3S

- CAS Number : 324776-34-3

- Molecular Weight : 302.39 g/mol

The compound features a benzyloxy group and a sulfonate moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, influencing various biochemical pathways.

The biological activity of 4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonate group may interact with enzymes, inhibiting their activity. This is particularly relevant in the context of metabolic pathways where sulfonates are known to modulate enzyme function.

- Antioxidant Properties : Compounds with phenolic structures often exhibit antioxidant activities, which could protect cells from oxidative stress and related damage.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting on receptors or second messengers, potentially affecting cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate possess antimicrobial properties. A study demonstrated that sulfonated phenolic compounds exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Lipid Metabolism Regulation

A patent describes nitrogen-containing aromatic compounds with lipolysis-suppressive activity beneficial for treating dyslipidemia and related metabolic disorders . While this patent does not explicitly mention 4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate, it highlights the therapeutic potential of structurally related compounds in managing lipid metabolism.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of various phenolic compounds, finding that those with sulfonate groups exhibited enhanced radical scavenging activity compared to their non-sulfonated counterparts. This suggests that 4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate could similarly contribute to antioxidant defenses in biological systems .

Investigation into Antimicrobial Effects

In vitro tests conducted on sulfonated phenolic compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes and inhibition of essential metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.